
N-benzylpiperazine-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylpiperazine-1-sulfonamide hydrochloride is a biochemical used for proteomics research . It is a synthetic benzylpiperazine derivative with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular formula of this compound is C11H17N3O2S•HCl, and its molecular weight is 291.8 g/mol . Detailed structural analysis or 3D models are not provided in the searched resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.8 g/mol . Further physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
- Adenosine A2B Receptor Antagonists : A novel method for the synthesis of sulfonamides, including N-benzylpiperazine derivatives, has been developed to yield potent adenosine A2B receptor antagonists. This approach overcomes the limitations of standard reactions, offering a promising pathway for the development of new therapeutic agents with high selectivity and potency at A2B receptors (Luo Yan et al., 2006).
- Carbonic Anhydrase Inhibitors : Glycoconjugate benzene sulfonamides synthesized via a "click-tail" approach, containing N-benzylpiperazine, demonstrate significant inhibition of carbonic anhydrase isozymes. This inhibition is particularly relevant for targeting hypoxic tumors and offers a new avenue for cancer therapy applications (Brendan L. Wilkinson et al., 2006).
Cancer Therapy
- Pro-Apoptotic Effects : Certain sulfonamide derivatives, including those with N-benzylpiperazine, have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells. These compounds induce apoptosis through the activation of pro-apoptotic genes, highlighting their potential in the treatment of various cancer types (A. Cumaoğlu et al., 2015).
Environmental Degradation
- Elimination of Sulfonamide Antibiotics : Research has identified a novel microbial strategy to degrade sulfonamide antibiotics, which involves ipso-hydroxylation followed by fragmentation. This pathway, potentially involving N-benzylpiperazine-1-sulfonamide hydrochloride as a model compound, suggests an innovative approach to mitigating the environmental impact of persistent pharmaceutical pollutants (B. Ricken et al., 2013).
properties
IUPAC Name |
N-benzylpiperazine-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDRHWHWUFVEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

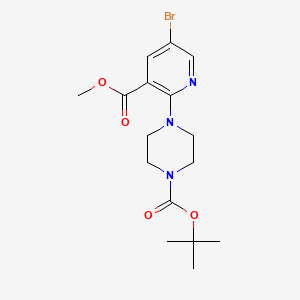
![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)
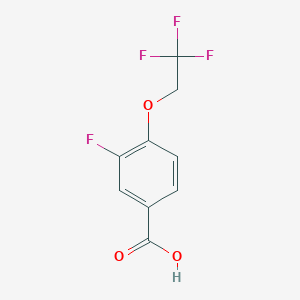

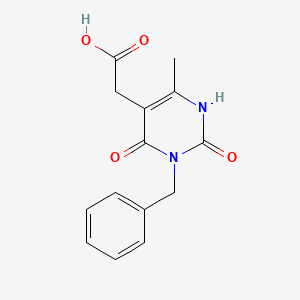

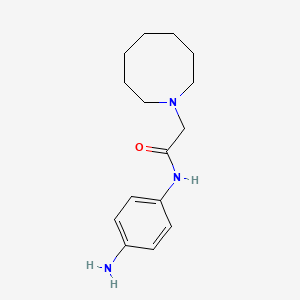
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)
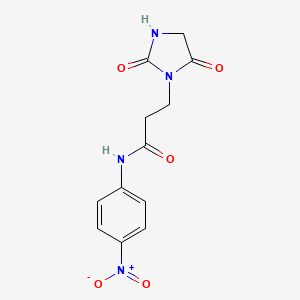
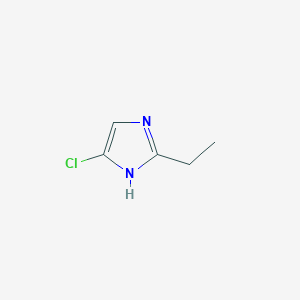
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
